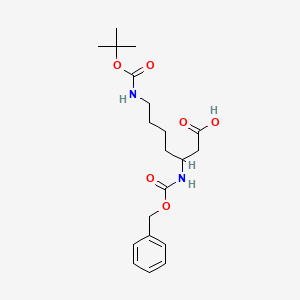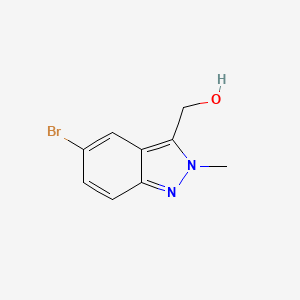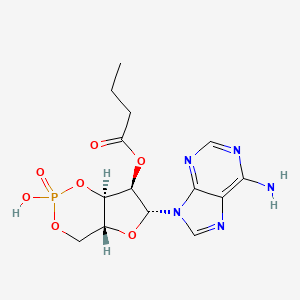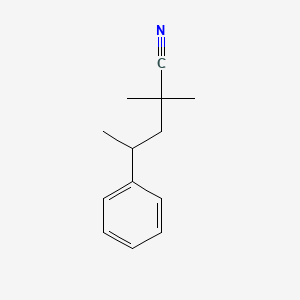
2,2-dichloro-N-(3,5-diiodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(3,5-diiodophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl2I2NO and a molecular weight of 455.85 g/mol . It is characterized by the presence of two chlorine atoms and two iodine atoms attached to a phenyl ring, along with an acetamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3,5-diiodophenyl)acetamide typically involves the reaction of 3,5-diiodoaniline with 2,2-dichloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under an inert atmosphere at elevated temperatures (around 60°C) for several hours . The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by flash column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(3,5-diiodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions with phenylboronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Triphenylphosphine: Used as a ligand in palladium-catalyzed reactions.
Solvents: Toluene and ethanol are commonly used solvents.
Major Products Formed
Biaryl Derivatives: Formed through coupling reactions with phenylboronic acids.
Substituted Acetamides: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
2,2-Dichloro-N-(3,5-diiodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3,5-diiodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(3,5-dibromophenyl)acetamide
- 2,2-Dichloro-N-(3,5-difluorophenyl)acetamide
- 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2,2-Dichloro-N-(3,5-diiodophenyl)acetamide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.
Properties
Molecular Formula |
C8H5Cl2I2NO |
|---|---|
Molecular Weight |
455.84 g/mol |
IUPAC Name |
2,2-dichloro-N-(3,5-diiodophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl2I2NO/c9-7(10)8(14)13-6-2-4(11)1-5(12)3-6/h1-3,7H,(H,13,14) |
InChI Key |
BHBPWMSGNSOBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)

![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)




